molecular formula C13H13N3 B12614046 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline CAS No. 920493-29-4

2-[N-(Pyridin-2-yl)ethanimidoyl]aniline

Katalognummer: B12614046
CAS-Nummer: 920493-29-4
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: SBJUZVGAJKKTCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline can be achieved through several methods. One common approach involves the reaction of nitrostyrenes with 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates. These intermediates are then transformed into the desired product under ambient conditions in the presence of cesium carbonate in alcoholic media . Another method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, often employing catalysts and specific reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[N-(Pyridin-2-yl)ethanimidoyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[N-(Pyridin-2-yl)ethanimidoyl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can then interact with DNA or proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[N-(Pyridin-2-yl)ethanimidoyl]aniline is unique due to its specific structure, which combines the properties of anilines and pyridines. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

920493-29-4

Molekularformel

C13H13N3

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-(C-methyl-N-pyridin-2-ylcarbonimidoyl)aniline

InChI

InChI=1S/C13H13N3/c1-10(11-6-2-3-7-12(11)14)16-13-8-4-5-9-15-13/h2-9H,14H2,1H3

InChI-Schlüssel

SBJUZVGAJKKTCF-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=N1)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.